molecular formula C8H7Cl2NO3 B8811649 Methyl 4,6-dichloro-3-methoxypicolinate

Methyl 4,6-dichloro-3-methoxypicolinate

Cat. No.: B8811649
M. Wt: 236.05 g/mol
InChI Key: DNGIWUNNSSKCKK-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-3-methoxypicolinate is a synthetic picolinate ester featuring a pyridine backbone substituted with two chlorine atoms at positions 4 and 6, a methoxy group at position 3, and a methyl ester at the carboxyl position. The chlorine substituents enhance its electrophilicity and stability, while the methoxy group contributes to solubility in organic solvents. Its synthesis typically involves halogenation and esterification steps on a pre-functionalized pyridine core.

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

methyl 4,6-dichloro-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-13-7-4(9)3-5(10)11-6(7)8(12)14-2/h3H,1-2H3

InChI Key

DNGIWUNNSSKCKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1Cl)Cl)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include methyl esters of heterocyclic or diterpenoid acids. Key comparisons are outlined below:

Table 1: Structural Comparison with Selected Methyl Esters
Compound Name Backbone Substituents Functional Groups Reference
Methyl 4,6-dichloro-3-methoxypicolinate Pyridine ring Cl (4,6), OCH₃ (3), COOCH₃ Chloro, methoxy, ester N/A
Sandaracopimaric acid methyl ester Diterpenoid Hydroxyl, cyclic hydrocarbon framework Carboxylic ester, hydroxyl
Torulosic acid methyl ester Diterpenoid Epoxide, hydroxyl groups Carboxylic ester, epoxide
Ethyl linolenate Fatty acid (C18:3) Unsaturated alkyl chain Carboxylic ester, double bonds




Key Observations :

  • Backbone Diversity: Unlike diterpenoid or fatty acid esters (e.g., sandaracopimaric acid methyl ester or ethyl linolenate ), this compound features an aromatic pyridine ring, enabling π-π interactions and distinct reactivity.
  • Functional Group Synergy: The methoxy group enhances solubility in polar aprotic solvents, contrasting with diterpenoid esters (e.g., torulosic acid methyl ester ), which rely on hydroxyl or epoxide groups for similar properties.

Physicochemical Properties

  • Solubility : Expected to exhibit moderate solubility in polar solvents (e.g., acetone, DCM) due to chloro and methoxy groups, unlike fatty acid esters (e.g., methyl palmitate ), which are more lipophilic.
  • Stability: Chlorine substituents likely improve resistance to oxidative degradation compared to unsaturated esters like ethyl linolenate .

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